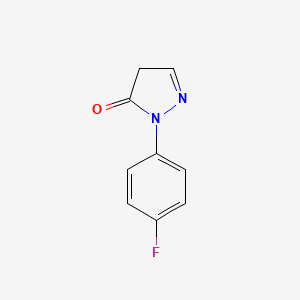

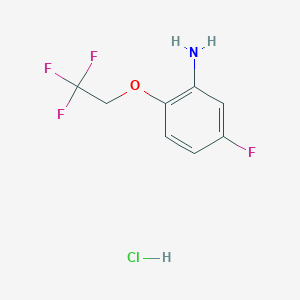

1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Overview

Description

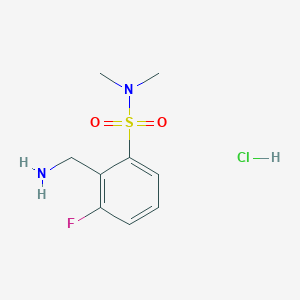

1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (4FP) is a heterocyclic compound composed of one nitrogen, two oxygen, and two carbon atoms. It is a colorless solid with a molecular weight of 191.20 g/mol and a melting point of 163°C. 4FP is a pyrazole derivative, a class of organic compounds that is known for its diverse range of biological activities. 4FP has potential applications in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Scientific Research Applications

Synthesis and Crystal Structure

1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one and related compounds have been synthesized through the condensation of chalcones with hydrazine hydrate. These compounds are characterized by their crystal structures, exhibiting specific dihedral angles and molecular conformations, contributing to their potential applications in materials science and molecular engineering (Loh et al., 2013).

Structural Characterization and Properties

The structural characterization of similar pyrazoline derivatives has been conducted using single crystal diffraction, revealing their planarity and orientation of substituent groups. This information is crucial for understanding the molecular interactions and potential applications in various scientific fields, such as organic electronics or pharmaceuticals (Kariuki et al., 2021).

Molecular Docking and Potential Applications

Molecular docking studies of these pyrazoline derivatives indicate that specific functional groups, like the fluorine atom and ethanone, are crucial for binding. This suggests their potential inhibitory activity against certain enzymes, hinting at applications in drug design and medicinal chemistry (Mary et al., 2015).

Synthesis and Cytotoxic Evaluation

Novel pyrazoline derivatives, including those with 4-fluorophenyl groups, have been synthesized and evaluated for cytotoxicity against cancer cell lines. These studies contribute to the understanding of structure-activity relationships, important for developing new anticancer agents (Ahsan et al., 2018).

Synthesis and Antimicrobial Activities

A range of pyrazole derivatives, including 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, has been synthesized and tested for antimicrobial activity. These studies are significant for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Desai et al., 2012).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as 1,1-diaryl compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that the compound might interact with its targets, leading to changes in the biochemical pathways within the cell .

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to affect a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, revealed that these compounds possess promising drug-like properties, including good kinetic solubilities and metabolic stability . These properties could potentially impact the bioavailability of the compound.

Result of Action

Based on the known actions of similar compounds, it can be inferred that the compound might have a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

A study on a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, revealed that it exhibited excellent anti-corrosion properties in an acidic environment . This suggests that the compound’s action might be influenced by the pH of the environment.

properties

IUPAC Name |

2-(4-fluorophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUTYAHOABILOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

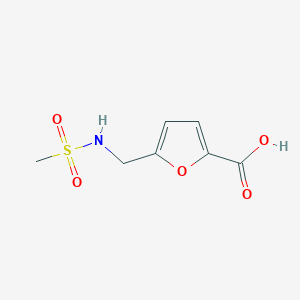

C1C=NN(C1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

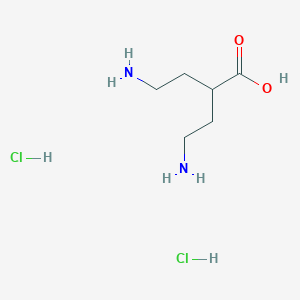

![[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride](/img/structure/B1377318.png)

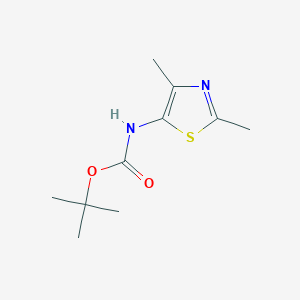

![1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1377328.png)